

Technical Guide: Physicochemical Properties of N-(Isobutoxymethyl)acrylamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Isobutoxymethyl)acrylamide**

Cat. No.: **B093380**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **N-(Isobutoxymethyl)acrylamide**, specifically its molecular weight and density. The information herein is intended to support research and development activities by providing key data and outlining the experimental methodologies used to determine these properties.

Data Presentation

The quantitative data for **N-(Isobutoxymethyl)acrylamide** is summarized in the table below for clear and easy reference.

Property	Value	Units	Conditions
Molecular Weight	157.21	g/mol	
Density	0.97	g/mL	at 25 °C

Physicochemical Properties of N-(Isobutoxymethyl)acrylamide

N-(Isobutoxymethyl)acrylamide is a chemical compound with the molecular formula C8H15NO2. Its molecular weight is 157.21 g/mol. [1][2][3][4] The density of **N-(Isobutoxymethyl)acrylamide** has been determined to be 0.97 g/mL at 25 °C. [2][3][4][5][6][7]

Experimental Protocols

The determination of the molecular weight and density of a chemical compound like **N-(Isobutoxymethyl)acrylamide** is fundamental to its characterization. The following are detailed methodologies for these key experiments.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.^{[1][3]} This method provides a highly accurate determination of the molecular weight of a compound.^[8]

Methodology:

- Sample Preparation: A small amount of the **N-(Isobutoxymethyl)acrylamide** sample is dissolved in a suitable volatile solvent.
- Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for a wide range of molecules, including proteins and peptides, while EI is a more energetic method that can cause fragmentation of the molecule.^[8]
- Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z .
- Data Interpretation: The peak with the highest m/z ratio in the mass spectrum typically corresponds to the molecular ion (the intact molecule with one or more charges). The molecular weight is determined from this m/z value. High-resolution mass spectrometry can provide the exact molecular mass, allowing for the determination of the molecular formula.^[3]

Determination of Density by Pycnometry

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[6][7]

Methodology:

- Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.
- It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total mass is measured. The volume of the pycnometer can then be calculated.
- Sample Measurement: The pycnometer is emptied, cleaned, and dried again.
- It is then filled with **N-(Isobutoxymethyl)acrylamide**, ensuring no air bubbles are present.
- The pycnometer filled with the sample is brought to a constant temperature (e.g., 25 °C) in a water bath to ensure thermal equilibrium.[9]
- The mass of the filled pycnometer is accurately measured.
- Calculation: The mass of the **N-(Isobutoxymethyl)acrylamide** is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Density by Oscillating U-Tube Density Meter

Modern digital density meters often utilize an oscillating U-tube to determine the density of liquids with high precision.[2][4]


Methodology:

- Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency.[4] This frequency is dependent on the mass of the tube and its contents.

- Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
- Sample Introduction: The **N-(Isobutoxymethyl)acrylamide** sample is injected into the U-tube, ensuring it is free of air bubbles.
- Measurement: The instrument measures the new oscillation frequency of the U-tube containing the sample.
- Calculation: The density of the sample is automatically calculated by the instrument's software based on the change in oscillation frequency.^[2] Temperature control is crucial for accurate measurements.

Visualization

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. howengineeringworks.com [howengineeringworks.com]
- 2. rudolphresearch.com [rudolphresearch.com]
- 3. scribd.com [scribd.com]
- 4. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. TECH Brief 12 – The determination of density of liquids using a pycnometer - Allan Fraser and Associates [allanfraserandassociates.com]
- 7. scribd.com [scribd.com]
- 8. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. scribd.com [scribd.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N-(Isobutoxymethyl)acrylamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093380#n-isobutoxymethyl-acrylamide-molecular-weight-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com